molecular formula C16H20N2O3 B4520854 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B4520854
M. Wt: 288.34 g/mol
InChI Key: RCSOIIZBTAQLDL-UHFFFAOYSA-N
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Description

The compound appears to contain an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . Isoxazoles are known to have various biological activities and are part of many pharmaceutical drugs .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. It would contain an isoxazole ring attached to a phenyl ring through an ethyl linker .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Isoxazoles can undergo a variety of reactions, including oxidations, reductions, and cycloadditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Metabolism and Mode of Action in Herbicides

Acetochlor and related chloroacetamide herbicides, including 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-acetamide and metolachlor, are utilized in agriculture to control weed growth. These compounds undergo metabolic activation in both rat and human liver microsomes, leading to the formation of DNA-reactive products. Their metabolic pathways involve complex activation mechanisms, which have been linked to carcinogenic outcomes in animal models. Human and rat liver microsomes exhibit distinct metabolic capacities for these herbicides, highlighting the importance of understanding interspecies differences in herbicide metabolism and toxicity (Coleman et al., 2000).

Radiosynthesis for Metabolic Studies

Radiosynthesis techniques have been developed to create high-specific-activity versions of chloroacetanilide herbicides like acetochlor, facilitating detailed studies on their metabolism and action mechanisms. This approach allows for the tracing and identification of metabolic pathways in biological systems, providing insights into the environmental and health impacts of these widely used agricultural chemicals (Latli & Casida, 1995).

Inhibition of Fatty Acid Synthesis in Algae

Chloroacetamides, including 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide and metazachlor, inhibit fatty acid synthesis in certain green algae species. This action mechanism is crucial for understanding the broader ecological impacts of herbicide runoff into aquatic environments, potentially affecting algae-based ecosystems and the species that rely on them for nutrition (Weisshaar & Böger, 1989).

Protein Tyrosine Phosphatase Inhibition for Antidiabetic Activity

The synthesis of derivatives related to 2-(4-methoxyphenyl)ethyl]acetamide has shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drug development. These compounds provide a basis for the design of new therapeutic agents aimed at improving insulin sensitivity and treating diabetes, demonstrating the potential of acetamide derivatives in medicinal chemistry (Saxena et al., 2009).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing an isoxazole ring work by interacting with biological receptors or enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future research directions would likely involve further exploration of the compound’s properties and potential applications. This could include studying its biological activity, optimizing its synthesis, or investigating its mechanism of action .

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-11-14(12(2)21-18-11)10-16(19)17-9-8-13-6-4-5-7-15(13)20-3/h4-7H,8-10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSOIIZBTAQLDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NCCC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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